2-Propylcyclohexanone

Description

Overview of Cyclohexanones in Organic Chemistry

Cyclohexanones represent a pivotal class of organic compounds, playing a significant role in both academic research and industrial applications. Their unique structural features and reactivity make them versatile building blocks in the synthesis of a wide array of more complex molecules.

Cyclic ketones are a category of ketones where the carbonyl group (C=O) is incorporated into a carbon ring structure. ebsco.comenthu.com The general structural formula for a ketone is R1-CO-R2, where R1 and R2 are alkyl or aryl groups attached to the carbonyl carbon. enthu.com In cyclic ketones, the R1 and R2 groups are connected to form a ring. The carbonyl group is a defining feature, composed of a carbon atom double-bonded to an oxygen atom, which significantly influences the molecule's chemical and physical properties. studyraid.com This C=O bond is polar, with the oxygen atom being more electronegative, leading to a partial negative charge on the oxygen and a partial positive charge on the carbon. studyraid.commsu.edu The carbonyl carbon in ketones is sp2 hybridized. studyraid.com Rings with five or six carbon atoms are common among cyclic ketones. ebsco.com

Ketones are of paramount importance in organic chemistry, largely due to their function as versatile intermediates in the synthesis of complex organic molecules. msu.edunumberanalytics.combritannica.com They serve as foundational building blocks for producing a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com The reactivity of the carbonyl group allows ketones to undergo a wide range of chemical reactions, such as nucleophilic addition, reduction, and aldol (B89426) reactions. numberanalytics.combritannica.com This reactivity makes them nearly ideal chemical intermediates for constructing more elaborate molecular structures. britannica.com Their applications are diverse, ranging from their use as solvents in industrial processes to their role in the production of polymers, dyes, fragrances, and flavorings. numberanalytics.com

The history of cyclohexanone (B45756) research is closely tied to the development of industrial organic chemistry. Cyclohexanone was first discovered in 1888 by Edmund Drechsel. wikipedia.org He identified it among the products of the AC electrolysis of slightly acidified water solutions of phenol (B47542), naming it "hydrophenoketone". wikipedia.org The first synthesis of cyclohexanone was reported in 1900. ontosight.ai Initially, its industrial production was achieved through the oxidation of cyclohexane (B81311). ontosight.ai This process was foundational to its industrial significance, with a vast majority of cyclohexanone being utilized in the production of nylon. ontosight.ai Over time, other production routes were developed, including the hydrogenation of phenol. nih.govresearchgate.net The continuous exploration of its properties and applications has solidified cyclohexanone's role as a crucial component in modern chemistry. ontosight.ai

Introduction to 2-Propylcyclohexanone

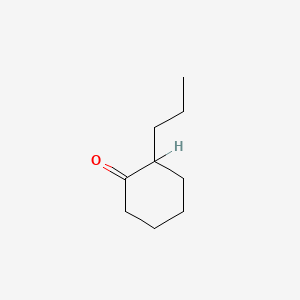

This compound is a derivative of cyclohexanone, featuring a propyl group attached to the carbon atom adjacent to the carbonyl group. This substitution introduces specific chemical properties and potential for further functionalization, making it a compound of interest in synthetic organic chemistry.

The molecular formula of this compound is C9H16O. chemspider.comnih.gov Its structure consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (a carbonyl group at one of the ring carbons) and a propyl group attached to the carbon at the "2" position, which is the alpha-carbon next to the carbonyl group.

Isomerism is an important consideration for this compound. The propyl substituent can exist as two constitutional isomers: n-propyl, where the attachment is from the end of the three-carbon chain, and isopropyl, where the attachment is from the middle carbon of the chain. This leads to two distinct isomers: 2-(n-propyl)cyclohexanone and 2-isopropylcyclohexanone. Furthermore, the carbon atom at the 2-position is a stereocenter, meaning that this compound can exist as a pair of enantiomers (R- and S-isomers).

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O | chemspider.comnih.gov |

| Molecular Weight | 140.22 g/mol | nih.gov |

| IUPAC Name | 2-propylcyclohexan-1-one | nih.gov |

| CAS Number | 94-65-5 | nih.gov |

Note: The data in this table corresponds to the general entry for this compound and may not differentiate between its isomers.

This compound serves as a valuable chemical intermediate in organic synthesis. The presence of both a reactive carbonyl group and an alkyl substituent provides multiple sites for chemical modification. The synthesis of this compound itself is a topic of interest, with methods such as the Dieckmann cyclization followed by alkylation being proposed for its efficient preparation. chegg.comchegg.com

Substituted cyclohexanones, including 2-alkylcyclohexanones like this compound, are used as starting materials for the production of various organic compounds. researchgate.net For instance, the free-radical addition of cyclohexanone to olefins is a method to synthesize 2-alkylcyclohexanones, which can then be used as precursors for other molecules. researchgate.net The ability to introduce specific alkyl groups at the alpha-position of the cyclohexanone ring allows for the tailored synthesis of more complex target molecules.

Context within Broader Organic Compound Research

Substituted cyclohexanones, including this compound, hold a significant position in the broader landscape of organic compound research due to their utility as versatile synthetic intermediates. nih.gov The rapid and efficient synthesis of carbocyclic and heterocyclic scaffolds is a high-priority objective for organic chemists, driven by the prevalence of these structures in pharmaceuticals, bioactive compounds, and advanced materials. nih.govmetu.edu.tr Cyclohexanone derivatives serve as readily accessible precursors for these complex molecular architectures. ontosight.ainih.gov

Research in this field is heavily focused on developing novel and efficient methods for creating substituted cyclohexanones. For instance, tandem catalysis processes have been developed for the convergent synthesis of α,β-disubstituted cyclic ketones, which allows for the construction of multiple carbon-carbon bonds in a single pot under mild conditions. nih.gov The ability to introduce various substituents onto the cyclohexanone ring, such as the propyl group at the second position in this compound, is crucial. This is often achieved through reactions like the conjugate addition of Grignard reagents to unsaturated cyclohexanones or other alkylation methods. tamu.edu

Furthermore, substituted cyclohexanones are pivotal in stereoselective synthesis. The facial selectivity of nucleophilic attacks on the carbonyl group of asymmetrically substituted cyclohexanones is a subject of detailed investigation, as it dictates the three-dimensional arrangement of the resulting products. acs.org Optically active cyclohexenones, which are closely related derivatives, are critical precursors for the synthesis of natural products and pharmaceutically relevant molecules. mdpi.com The strategic use of these chiral building blocks allows for the controlled preparation of complex target compounds. mdpi.com In essence, the study and application of substituted cyclohexanones like this compound are central to advancing synthetic organic chemistry, enabling the construction of functionally diverse and structurally complex molecules. nih.govchemistryresearches.ir

Compound Data

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJLPZCBZSCVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870429 | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-65-5 | |

| Record name | 2-Propylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Propylcyclohexanone

Direct Synthetic Routes

Direct synthesis of 2-propylcyclohexanone can be efficiently achieved through two primary strategies: the alkylation of cyclohexanone (B45756) derivatives and the oxidation of 2-propylcyclohexanol. Each approach leverages distinct chemical transformations to achieve the target molecule.

Alkylation of Cyclohexanone Derivatives

The alkylation of cyclohexanone and its derivatives is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds at the α-position. This strategy involves the generation of a nucleophilic enolate from the ketone, which then reacts with an electrophilic alkylating agent, such as a propyl halide.

The alkylation of unsymmetrical ketones like cyclohexanone requires careful control to ensure the desired regioselectivity. The reaction can proceed via two different enolates: the kinetic enolate and the thermodynamic enolate. chemistrysteps.com The kinetic enolate is formed faster by removing a proton from the less sterically hindered α-carbon (C2 or C6), while the more substituted thermodynamic enolate is more stable. chemistrysteps.commasterorganicchemistry.com To achieve selective synthesis of this compound, conditions must favor the formation of the kinetic enolate, which places the alkyl group at the desired position. chemistrysteps.compsgcas.ac.in The use of a strong, sterically hindered base at low temperatures is crucial for selectively generating the kinetic enolate. masterorganicchemistry.comresearchgate.net

Lithium diisopropylamide (LDA) is a widely used strong, non-nucleophilic, and sterically bulky base ideal for the regioselective formation of kinetic enolates from ketones. masterorganicchemistry.comubc.ca When cyclohexanone is treated with LDA at low temperatures, such as -78 °C in a solvent like tetrahydrofuran (B95107) (THF), it rapidly and quantitatively deprotonates the less substituted α-position to form the kinetic lithium enolate. psgcas.ac.inubc.ca This enolate can then be trapped by adding an alkylating agent like propyl iodide. thieme-connect.comthieme-connect.com This method is highly effective, with studies showing that the alkylation of cyclohexanone hydrazones, after deprotonation with LDA and reaction with propyl iodide, can yield this compound in high yields (e.g., 92%) after cleavage from the support. thieme-connect.comthieme-connect.com The irreversible nature of the alkylation under these kinetic control conditions prevents equilibration to the more stable thermodynamic enolate, thus ensuring high regioselectivity. ubc.ca

Table 1: Representative Alkylation of Cyclohexanone via Kinetic Enolate Click on the headers to sort the data.

| Base | Alkylating Agent | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| LDA | Propyl Iodide | -78 °C to r.t. | THF | 92% | thieme-connect.com, thieme-connect.com |

An alternative and efficient multi-step route to 2-substituted cyclohexanones like this compound involves the Dieckmann cyclization. askfilo.comlibretexts.org This intramolecular Claisen condensation of a 1,7-diester (such as diethyl heptanedioate) yields a cyclic β-keto ester, specifically ethyl 2-oxocyclohexanecarboxylate. libretexts.orgchempedia.info

The resulting cyclic β-keto ester possesses an acidic proton at the α-position, which can be readily removed by a base to form an enolate. libretexts.orgorgoreview.com This enolate is then alkylated with a suitable propyl halide (e.g., propyl iodide). askfilo.comchegg.com The final step in the sequence is the hydrolysis of the ester group, typically under acidic conditions, followed by decarboxylation (the loss of CO2) upon heating, which yields the final this compound product. libretexts.orgorgoreview.compressbooks.pub This entire sequence provides a reliable method for preparing 2-alkylated cyclohexanones from acyclic precursors. askfilo.com

Oxidation of Propyl-Substituted Cyclohexanols

Another direct approach to synthesizing this compound is through the oxidation of the corresponding secondary alcohol, 2-propylcyclohexanol. reddit.com This method is a fundamental transformation in organic synthesis, converting a hydroxyl group into a carbonyl group.

The oxidation of secondary alcohols to ketones is a well-established reaction that can be accomplished using various oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting secondary alcohols to ketones. libretexts.org The reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation, as KMnO₄ can cleave carbon-carbon bonds under harsh conditions (e.g., with heat or in strong acid/base). libretexts.org

Chromium-based reagents , such as chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC), are also classic and effective choices for oxidizing secondary alcohols to ketones. bartleby.com These reagents are widely used due to their reliability and high yields in such transformations.

Table 2: Oxidation of 2-Propylcyclohexanol Click on the headers to sort the data.

| Oxidant | Typical Conditions | Product |

|---|---|---|

| KMnO₄ | Controlled pH and temperature | This compound |

| CrO₃ (Jones Reagent) | Acetone, H₂SO₄ | This compound |

| PCC | Dichloromethane (CH₂Cl₂) | This compound |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| 2-Propylcyclohexanol |

| Lithium diisopropylamide (LDA) |

| Propyl iodide |

| Tetrahydrofuran (THF) |

| Diethyl heptanedioate |

| Ethyl 2-oxocyclohexanecarboxylate |

| Chromium trioxide (CrO₃) |

| Potassium permanganate (KMnO₄) |

Green Chemistry Approaches for Oxidation

The oxidation of 2-propylcyclohexanol to this compound is a key transformation. Green chemistry principles have driven the adoption of more environmentally benign oxidizing agents to replace traditional, hazardous materials like chromium-based reagents. scribd.comyoutube.com

Sodium Hypochlorite (NaOCl): Household bleach, an aqueous solution of sodium hypochlorite, serves as an inexpensive and readily available oxidant. scribd.comyoutube.com The reaction is typically carried out in the presence of a catalytic amount of acetic acid, which generates hypochlorous acid (HOCl) in situ. scribd.comliu.edu The hypochlorous acid is the active oxidizing species that converts the secondary alcohol to the corresponding ketone. scribd.comliu.edu This method is considered "green" because its byproducts are primarily water, sodium chloride, and acetate (B1210297), which are non-hazardous. scribd.com

Oxone: Oxone, a stable triple salt with the approximate formula 2KHSO₅·KHSO₄·K₂SO₄, is another effective and environmentally friendly oxidizing agent. oup.com It is a white, free-flowing powder that is stable and easy to handle. oup.com The oxidation of secondary alcohols like 2-propylcyclohexanol to ketones can be achieved in high yields using Oxone. oup.comtandfonline.com The reaction is often performed in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the reaction between the water-soluble oxidant and the organic substrate. tandfonline.com In some cases, the presence of wet aluminum oxide has been shown to be essential for the reaction to proceed efficiently in aprotic solvents. oup.com

Trichloroisocyanuric Acid (TCCA): TCCA is a versatile and efficient reagent for oxidation reactions. researchgate.netmdma.ch It can be used in conjunction with a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) to achieve the selective oxidation of secondary alcohols to ketones. organic-chemistry.orgnih.gov This system is highly efficient and can be performed under mild conditions. organic-chemistry.org TCCA is advantageous as it is thermally stable and contains three active chlorine atoms per molecule, allowing for the use of sub-stoichiometric amounts. researchgate.net

| Oxidant | Co-reagent/Catalyst | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Acetic Acid | Inexpensive, readily available, non-hazardous byproducts. scribd.com | Aqueous solution, mild temperatures. liu.edu |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Phase-transfer catalyst or wet alumina | Stable, easy to handle, environmentally benign. oup.comtandfonline.com | Biphasic system or aprotic solvents. oup.comtandfonline.com |

| Trichloroisocyanuric Acid (TCCA) | TEMPO | Highly efficient, selective, can be used in sub-stoichiometric amounts. researchgate.netorganic-chemistry.org | Mild conditions, often in dichloromethane. organic-chemistry.org |

Electrochemical Oxidation Methods

Electrochemical oxidation offers a sustainable and controlled method for the synthesis of ketones from secondary alcohols. This technique avoids the use of stoichiometric chemical oxidants, reducing waste and environmental impact. The oxidation of 2-propylcyclohexanol to this compound can be achieved at an electrode surface, often made of materials like nickel oxyhydroxide (NiOOH). researchgate.netresearchgate.net The process involves the direct transfer of electrons from the alcohol to the anode, or an indirect oxidation mediated by electrochemically generated species. researchgate.net Electrochemical methods provide the potential for high selectivity and can be integrated into continuous flow systems for large-scale production. researchgate.net

Catalytic Processes

Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency and atom economy.

Palladium-Catalyzed Oxidative Dehydrogenation/Aromatization of Cyclohexanones

Palladium catalysts have been developed for the aerobic oxidative dehydrogenation of cyclohexanones. nih.govresearchgate.net This process can lead to the formation of either the corresponding cyclohexenone or, through further oxidation, the aromatic phenol (B47542). nih.govresearchgate.net The selectivity of the reaction can be controlled by the choice of ligands and reaction conditions. For instance, a catalyst system of Pd(TFA)₂ with a 2-dimethylaminopyridine (B146746) ligand has been shown to effectively catalyze the dehydrogenation of cyclohexanones to phenols using molecular oxygen as the terminal oxidant. nih.govacs.org This methodology represents a powerful strategy for the synthesis of substituted aromatic compounds from saturated carbocycles. nih.gov Furthermore, palladium-catalyzed dehydrogenative aromatization of cyclohexanone imines provides a route to arylamines. acs.orgacs.orgwordpress.com

Flow Synthesis Approaches

Flow synthesis offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of ketones from alcohols can be adapted to a continuous-flow system. mdpi.com For example, a packed-bed reactor containing a solid-supported catalyst can be used for the continuous oxidation of an alcohol substrate. mdpi.com This approach allows for high throughput and easy separation of the product from the catalyst, which can be reused. mdpi.com

Stereoselective Synthesis of this compound Precursors

The synthesis of specific stereoisomers of this compound often requires the stereoselective synthesis of its precursors, such as 2-propylcyclohexanol.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create a specific enantiomer or diastereomer of a chiral molecule. This is crucial in many applications where only one stereoisomer possesses the desired activity.

Enzymatic Reactions: Enzymes are highly selective catalysts that can be used for the asymmetric reduction of ketones or the resolution of racemic alcohols. For instance, alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol. mdpi.com Mutant ADHs have been developed to enhance the stereoselectivity and efficiency for specific substrates. mdpi.comresearchgate.net The use of a co-factor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is often necessary to make the process economically viable. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary can be used to control the stereoselective alkylation of a cyclohexanone enolate.

Substrate-Controlled Reactions: In substrate-controlled reactions, an existing chiral center in the substrate molecule directs the stereochemistry of a new chiral center. For example, the reduction of a 4-substituted cyclohexanone can lead to the preferential formation of either the cis or trans diastereomer of the corresponding alcohol, depending on the reagent and reaction conditions.

| Method | Description | Example Application |

|---|---|---|

| Enzymatic Reduction | Use of enzymes like alcohol dehydrogenases (ADHs) for the stereoselective reduction of ketones. mdpi.com | Asymmetric reduction of 4-propylcyclohexanone (B1345700) to cis-4-propylcyclohexanol. mdpi.comresearchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Directing the alkylation of a cyclohexanone enolate to produce a specific stereoisomer of this compound. |

| Substrate-Controlled Reactions | An existing chiral center in the substrate directs the formation of a new stereocenter. | Reduction of a substituted cyclohexanone to a specific diastereomer of the corresponding alcohol. |

Chiral Auxiliary-Mediated Alkylation

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgyork.ac.uk This auxiliary guides the stereochemical course of a subsequent reaction, after which it can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This approach has been successfully applied in the asymmetric alkylation of ketones.

In a representative example of this method, a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans, can be attached to a cyclohexanone derivative. researchgate.net The resulting enolate, upon reaction with a propyl halide, undergoes alkylation in a highly diastereoselective manner. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound. High levels of diastereocontrol are typically achieved in these reactions. york.ac.uk

Another notable example involves the use of camphor-derived chiral auxiliaries. These have been employed in diastereoselective alkylations where the choice of solvent can remarkably influence the formation of either the E- or Z-enolate, leading to the selective synthesis of different diastereomers from the same starting material. researchgate.net Furthermore, polymer-supported 2-imidazolidinone chiral auxiliaries have demonstrated excellent diastereocontrol (>99% de) in asymmetric alkylation reactions, offering the practical advantage of easier recovery and recycling of the auxiliary.

| Auxiliary Type | General Outcome | Key Features |

| Oxazolidinones | High diastereoselectivity in alkylation | Face-shielding by the bulky auxiliary directs the electrophile. |

| Camphor-derived | Solvent-controlled diastereoselectivity | Formation of E- or Z-enolates can be influenced. |

| Polymer-supported 2-imidazolidinones | Excellent diastereocontrol (>99% de) | Facilitates recovery and recycling of the auxiliary. |

Enantioselective Catalysis

The use of chiral catalysts to directly generate a stereocenter is a more atom-economical approach than the use of stoichiometric chiral auxiliaries. sigmaaldrich.com In the context of synthesizing this compound, both metal-based and enzymatic catalysts have shown significant promise.

One strategy involves the enantioselective alkylation of a cyclohexanone enolate. For instance, chiral chromium(salen) complexes have been shown to catalyze the alkylation of tributyltin enolates of cyclohexanone. While initial screens with methyl iodide showed modest enantioselectivity, optimization of the catalyst and reaction conditions, such as using aromatic solvents and lower temperatures, led to significant improvements.

A highly effective method for the enantioselective synthesis of (R)-2-n-propylcyclohexanone involves enzymatic catalysis. The esterase from the liverwort Marchantia polymorpha has been reported to catalyze the hydrolysis of the enol acetate of this compound. This enzymatic protonation delivers (R)-2-n-propylcyclohexanone with exceptional enantiomeric excess (99% ee) and at a high conversion rate (99%). nih.gov This biocatalytic approach highlights the remarkable selectivity that can be achieved using nature's catalysts.

Another approach is the enantioselective protonation of a pre-formed enolate using a chiral proton source. In one study, the zinc bromide enolate of 2-n-propylcyclohexanone was protonated using a chiral γ-hydroxyselenoxide. This method yielded (R)-2-n-propylcyclohexanone with a high enantiomeric excess of 88%. oup.com

| Catalytic System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Marchantia polymorpha esterase I | Enol acetate of this compound | (R) | 99% |

| Chiral γ-hydroxyselenoxide | Zinc bromide enolate of 2-n-propylcyclohexanone | (R) | 88% |

Control of Stereochemistry in Reduction Reactions

The reduction of the carbonyl group in this compound to a hydroxyl group creates a second stereocenter. The stereochemical relationship between the existing propyl group and the newly formed hydroxyl group can be controlled through diastereoselective or enantioselective reduction methods.

Diastereoselective Reductions

In a diastereoselective reduction, the existing chiral center at C2 influences the stereochemical outcome at C1, leading to the preferential formation of one diastereomer (cis or trans) over the other. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the resulting 2-propylcyclohexanol. For instance, the reduction of 2-substituted cyclohexanones with diisobutylaluminium phenoxides has been studied, where both steric and electronic effects of the reducing agent control the diastereoselectivity. At lower temperatures, a Meerwein–Ponndorf–Verley-type reduction mechanism can become more prominent, altering the stereochemical outcome.

The stereoselectivity of nucleophilic additions to cyclohexanones is often governed by a balance of factors, including steric hindrance, which favors equatorial attack of the nucleophile, and torsional strain. The relative orientation of the C2-propyl group (equatorial or axial) in the transition state plays a crucial role in determining the direction of hydride attack and thus the cis/trans selectivity of the reduction.

Enantioselective Reductions with Chiral Catalysts

When starting with a racemic or achiral precursor that is converted to this compound in situ, an enantioselective reduction can be employed to produce a specific enantiomer of 2-propylcyclohexanol. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. youtube.com This reaction utilizes a chiral oxazaborolidine catalyst to activate the ketone and deliver a hydride from a borane (B79455) source with high facial selectivity. youtube.comresearchgate.net The predictable stereochemical outcome is dictated by the chirality of the catalyst, which is often derived from the natural amino acid proline. youtube.com

Organocatalysis offers another avenue for the enantioselective reduction of ketones. Bifunctional thiourea-amine catalysts have been developed for the reduction of prochiral ketones with catecholborane. nih.gov In this system, the thiourea (B124793) moiety is proposed to activate the ketone carbonyl group via hydrogen bonding, while the amine complexes with the borane, leading to a stereochemically biased hydride delivery. nih.gov These methods have shown high enantioselectivity for a range of ketones and represent a valuable alternative to metal-based catalysts. nih.gov

| Reduction Method | Catalyst/Reagent | Key Features |

| CBS Reduction | Chiral oxazaborolidine, Borane | Highly enantioselective, predictable stereochemistry based on catalyst. |

| Organocatalytic Reduction | Bifunctional thiourea-amine, Catecholborane | Metal-free, activation of ketone and borane by the catalyst. |

Chemical Reactivity and Mechanistic Investigations of 2 Propylcyclohexanone

Reactions at the Carbonyl Group

The polarized carbon-oxygen double bond is the principal site of reactivity in 2-propylcyclohexanone, undergoing a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction class. The stereochemical outcome of these additions is a subject of significant mechanistic interest. According to a proposed model, the stereochemistry is governed by two main factors: steric hindrance, which typically favors an equatorial approach of the nucleophile, and electronic effects. researchgate.net Specifically, electron donation from the cyclohexanone (B45756) ring's sigma (σ) C-C and C-H bonds into the forming σ* antibonding orbital of the new bond can stabilize the transition state. researchgate.net This stabilizing interaction tends to favor an axial approach for the incoming nucleophile. researchgate.net The balance between these competing steric and electronic factors determines the predominant diastereomer formed.

Reduction to 2-Propylcyclohexanol

The reduction of the carbonyl group in this compound yields 2-propylcyclohexanol, a secondary alcohol. This transformation can be achieved through various methods, with the choice of reagent significantly influencing the stereochemistry of the resulting alcohol (cis or trans isomers).

Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The stereoselectivity of this attack is influenced by the steric bulk of both the hydride reagent and the ketone substrate.

For this compound, the hydride can approach from either the axial or equatorial face of the ring, leading to the formation of a trans (equatorial-OH) or cis (axial-OH) alcohol, respectively. Generally, smaller, more reactive nucleophiles like LiAlH₄ tend to favor axial attack, which leads to the formation of the equatorial alcohol as the major product. This is often attributed to electronic factors and a less hindered trajectory. Conversely, bulkier hydride reagents may exhibit a greater preference for equatorial attack to avoid steric clashes with the axial hydrogens on the ring, resulting in a higher proportion of the axial alcohol.

Table 1: Stereochemical Outcome of Hydride Reduction of Substituted Cyclohexanones

| Reagent | Predominant Attack | Major Product | Minor Product |

|---|---|---|---|

| LiAlH₄ | Axial | Equatorial Alcohol | Axial Alcohol |

Note: The precise ratio of diastereomers can be influenced by solvent and temperature.

Catalytic hydrogenation provides an alternative route for reducing this compound. This heterogeneous catalysis method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comlibretexts.org The reaction mechanism proceeds by the adsorption of the ketone onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. masterorganicchemistry.com

Both Pd/C and Raney nickel are effective for the hydrogenation of ketones. chemicalforums.com Raney nickel, an alloy of aluminum and nickel, is often used in its "activated" form, which already has hydrogen gas adsorbed onto its high-surface-area structure. masterorganicchemistry.com Catalytic hydrogenation of cyclohexanones generally favors the formation of the more thermodynamically stable equatorial alcohol, as the reaction conditions often allow for equilibration. However, the exact product distribution can be sensitive to the specific catalyst, solvent, pressure, and temperature used. core.ac.uknih.gov

Formation of Derivatives (e.g., imines, oximes, hydrazones)

This compound readily reacts with primary amines and their derivatives in acid-catalyzed condensation reactions to form various C=N containing compounds. These reactions involve nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then undergoes dehydration to yield the final product. lumenlearning.comyoutube.com

Imines : Reaction with a primary amine (RNH₂) produces an imine, also known as a Schiff base. masterorganicchemistry.com The reaction is reversible and the pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. lumenlearning.comyoutube.com

Oximes : The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgarpgweb.com This reaction is a reliable method for the preparation and characterization of ketones. scribd.com Due to the presence of the propyl group, the resulting this compound oxime is unsymmetrical and can potentially exist as (E) and (Z) geometric isomers. Oximes are generally more stable than imines. khanacademy.org

Hydrazones : Condensation with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) results in the formation of a hydrazone. wikipedia.orgsoeagra.comnumberanalytics.comchemtube3d.com The reaction with 2,4-dinitrophenylhydrazine is a classic qualitative test for aldehydes and ketones, typically producing a brightly colored crystalline solid. lumenlearning.com Hydrazones are also key intermediates in the Wolff-Kishner reduction, which converts a ketone to an alkane. wikipedia.org

Table 2: Common Carbonyl Derivatives of this compound

| Reagent | Reagent Structure | Product Class | Product Structure |

|---|---|---|---|

| Primary Amine | R-NH₂ | Imine | |

| Hydroxylamine | NH₂OH | Oxime |

Reactions at the Alpha-Carbon

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) of this compound are acidic. This acidity is due to the inductive electron-withdrawing effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate anion. sketchy.comkhanacademy.org

This compound possesses two α-carbons: the tertiary carbon bearing the propyl group and a secondary carbon on the other side of the carbonyl. Deprotonation can therefore lead to two distinct enolates: sketchy.com

Kinetic Enolate : Formed more rapidly by removing a proton from the less sterically hindered secondary α-carbon. Its formation is favored by strong, bulky, non-nucleophilic bases (like lithium diisopropylamide, LDA) at low temperatures.

Thermodynamic Enolate : The more stable, more substituted enolate, formed by removing the proton from the tertiary α-carbon. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures.

These enolates are potent nucleophiles at the α-carbon and are key intermediates in many important carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. libretexts.orgyoutube.com The ability to selectively form either the kinetic or thermodynamic enolate allows for controlled regioselective reactions at the alpha-position of this compound.

Enolization and Enolate Chemistry

The presence of alpha-hydrogens in this compound allows for the formation of enol and enolate intermediates, which are central to its reactivity. libretexts.org

Enolization is the process by which a carbonyl compound converts to its enol tautomer, characterized by a hydroxyl group attached to a carbon-carbon double bond. utexas.edu This transformation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the alpha-hydrogens. A weak base, such as the solvent, can then abstract an alpha-proton to form the enol. utexas.edulibretexts.org The rate-determining step in this process is the removal of the alpha-proton. libretexts.org

Base-Catalyzed Enolization: A base removes an alpha-proton to form an enolate ion. libretexts.org This enolate is a resonance-stabilized species with negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com Protonation of the enolate on the oxygen atom yields the enol, while protonation on the alpha-carbon regenerates the ketone. utexas.edu

Enolates are powerful nucleophiles and are key intermediates in a variety of reactions. masterorganicchemistry.com The stability of the enolate is influenced by the substitution pattern. In the case of this compound, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate.

| Enolate Type | Position of Double Bond | Formation Conditions | Stability |

| Kinetic Enolate | Less substituted α-carbon | Low temperatures, strong, sterically hindered base (e.g., LDA) | Formed faster |

| Thermodynamic Enolate | More substituted α-carbon | Higher temperatures, weaker base (e.g., NaOEt) | More stable |

The regioselectivity of enolate formation is a critical factor in controlling the outcome of subsequent reactions.

Alpha-Halogenation Reactions

The alpha-position of this compound can be readily halogenated with reagents like chlorine, bromine, or iodine. libretexts.org The reaction mechanism is dependent on the pH of the reaction medium.

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The enol, being electron-rich, attacks the halogen in an electrophilic addition-like step. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the alpha-halogenated ketone. libretexts.org Kinetic studies have shown that the rate of halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then acts as a nucleophile and attacks the halogen. libretexts.orgyoutube.com This process is generally faster than the acid-catalyzed version. However, a significant drawback of base-promoted halogenation is the difficulty in stopping the reaction after a single halogenation, often leading to polyhalogenated products. libretexts.org This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and halogenation more favorable.

Aldol Condensation and Related Carbonyl Condensations

This compound, possessing alpha-hydrogens, can undergo aldol condensation, a fundamental carbon-carbon bond-forming reaction. youtube.comqiboch.com This reaction can occur with another molecule of this compound (self-condensation) or with a different carbonyl compound (crossed aldol condensation). qiboch.com

The reaction is typically base-catalyzed, initiating with the formation of an enolate. vaia.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. youtube.comvaia.com The initial product is a β-hydroxy ketone (an aldol addition product). qiboch.com Under the reaction conditions, this aldol adduct can readily undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated ketone. youtube.com

The equilibrium of the aldol condensation of ketones like cyclohexanone often favors the reactants due to steric hindrance in the product. vaia.com

| Reaction Step | Description |

| Enolate Formation | A base removes an α-hydrogen from this compound to form a nucleophilic enolate. |

| Nucleophilic Attack | The enolate attacks the carbonyl carbon of another carbonyl compound. |

| Protonation | The resulting alkoxide is protonated to give a β-hydroxy ketone. |

| Dehydration | Elimination of water from the β-hydroxy ketone yields an α,β-unsaturated ketone. |

Regioselectivity in Alpha-Substitution Reactions

For unsymmetrical ketones like this compound, the regioselectivity of alpha-substitution is a key consideration. The reaction can occur at either the C2 (substituted) or C6 (unsubstituted) alpha-position. The outcome is determined by which enolate, the kinetic or the thermodynamic, is formed. libretexts.org

Kinetic Control: Reactions run at low temperatures with a strong, non-nucleophilic, sterically hindered base (like lithium diisopropylamide, LDA) favor the formation of the kinetic enolate. This enolate is formed by the removal of the less sterically hindered proton at the C6 position. Subsequent reaction with an electrophile will lead to substitution at this position. libretexts.org

Thermodynamic Control: Reactions carried out at higher temperatures with a weaker base (like sodium ethoxide) allow for equilibrium to be established between the possible enolates. The more stable, more substituted thermodynamic enolate, with the double bond between C1 and C2, will predominate. Reaction with an electrophile under these conditions will result in substitution at the C2 position. libretexts.org

Ring-Opening and Rearrangement Reactions

In addition to reactions involving the alpha-carbons, the cyclohexanone ring itself can undergo cleavage and rearrangement under certain conditions, particularly photochemical and oxidative conditions.

Mechanisms of Cyclohexanone Ring Cleavage

The cleavage of the cyclohexanone ring is a characteristic reaction in photochemistry, often initiated by the Norrish Type I reaction. nih.gov Upon absorption of UV light, the cyclohexanone molecule is promoted to an excited singlet state (S1). uci.edu From this state, intersystem crossing to the triplet state (T1) can occur. nih.gov

The key step is the alpha-cleavage, the homolytic cleavage of the C1-C2 or C1-C6 bond, to form a diradical intermediate. nih.govuci.edu This diradical is highly reactive and can undergo several subsequent reactions:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a five-membered ring diradical, which can then lead to cyclopentane (B165970) or rearrange to other products.

Disproportionation: Intramolecular hydrogen atom transfer to form an unsaturated aldehyde (e.g., 5-hexenal) or a ketene. nih.gov

Recombination: The diradical can recombine to reform the cyclohexanone ring. uci.edu

Studies have shown that the majority of reactive trajectories for cyclohexanone photolysis begin with this C-Cα bond cleavage. uci.edu

Oxidative cleavage of the cyclohexanone ring can also be achieved using strong oxidizing agents. For instance, the oxidation of cyclohexene (B86901) (which can be derived from cyclohexanone) with potassium permanganate (B83412) under acidic conditions leads to the formation of adipic acid, demonstrating a complete cleavage of the carbon-carbon double bond formed in the ring. youtube.com

Transposition Reactions in Cyclohexanone Systems

Rearrangements, or transposition reactions, can occur in cyclohexanone systems, often following an initial reaction at the carbonyl group or an alpha-position. For example, the product of an alpha-bromination can be used to synthesize an α,β-unsaturated ketone via an elimination reaction. libretexts.org

While specific transposition reactions for this compound are not extensively detailed in the provided context, general principles of cyclohexanone rearrangements can be applied. Photochemical rearrangements, for instance, can lead to the formation of isomers like 2-methylcyclopentane from cyclohexanone itself, indicating a ring contraction process. nih.gov These types of rearrangements often proceed through complex radical or ionic intermediates.

Computational and Theoretical Studies on Reaction Mechanisms

The elucidation of complex chemical reaction mechanisms has been significantly advanced through the use of computational and theoretical chemistry. These methods provide invaluable insights into the energetic and structural transformations that occur during a chemical reaction, which are often difficult or impossible to determine through experimental means alone. For a molecule such as this compound, computational studies can map out reaction pathways, identify transient intermediates, and characterize the all-important transition states that govern reaction rates and product distributions. The following sections delve into the specific application of quantum chemical calculations and molecular dynamics simulations to understand the reactivity of this compound and related ketones.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations provide a time-resolved view of chemical processes, allowing researchers to observe the dynamic evolution of a system from reactants to products. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed, atomistic movie of the reaction. When combined with reactive force fields (like ReaxFF) or on-the-fly quantum mechanical calculations (ab initio MD), these simulations can model the breaking and forming of chemical bonds. researchgate.netmdpi.com

Specific molecular dynamics studies on this compound are scarce, but extensive research on cyclohexanone provides a strong basis for understanding its potential reactive dynamics. For example, MD simulations have been used to investigate the pyrolysis and photochemistry of cyclohexanone. nih.govresearchgate.net In photochemical studies, on-the-fly ab initio MD simulations have shown that upon excitation to the first singlet excited state (S1), the majority of reactive trajectories (around 87%) begin with the cleavage of the Cα-C bond, leading to a diradical intermediate. nih.govuci.edu This ring-opening process occurs on a picosecond timescale. nih.gov Subsequent reactions of this intermediate can lead to various products. uci.edu

Similarly, reactive MD simulations using the ReaxFF force field have been employed to study the thermal decomposition (pyrolysis) of cyclohexanone. researchgate.net These simulations show that the primary initial reaction is also a ring-opening via α-cleavage. researchgate.net This powerful simulation technique can predict reaction pathways, identify short-lived intermediates, and estimate product distributions under various temperature and pressure conditions. researchgate.net

For this compound, MD simulations could be used to explore how the propyl substituent influences the dynamics of ring-opening, hydrogen abstraction, and other reactions. The simulations could reveal preferences for specific reaction channels and provide insights into the influence of temperature on the product distribution. For instance, the presence of the propyl group could introduce new reaction pathways, such as intramolecular hydrogen transfer from the propyl chain to the carbonyl oxygen.

Table 2: Illustrative Data from a Reactive Molecular Dynamics Simulation for Cyclohexanone Photochemistry

| Parameter | Value/Observation | Description |

| Simulation Type | On-the-fly ab initio MD | The simulation method used. nih.gov |

| Initial Event | Excitation to S1 state | The trigger for the photochemical reaction. nih.gov |

| Primary Reaction Channel | α-cleavage (C-C bond scission) | The dominant initial reaction step, observed in 87% of reactive trajectories. nih.govuci.edu |

| Timescale for Ring Opening | ~32 ps | The average time taken for the initial C-C bond to break after photoexcitation. uci.edu |

| Key Intermediate | Diradical species | The transient species formed after the initial ring-opening. uci.edu |

Note: This table is based on findings from photochemical simulations of cyclohexanone and is intended to be illustrative of the insights gained from MD simulations. nih.govuci.edu It does not represent data from a simulation of this compound.

Advanced Characterization Techniques for 2 Propylcyclohexanone and Its Derivatives

Spectroscopic Characterization

Spectroscopic characterization is fundamental to the study of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structural features of 2-propylcyclohexanone.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the signals for the protons on the cyclohexane (B81311) ring and the propyl substituent appear in distinct regions. The protons on the propyl group's terminal methyl (CH₃) typically resonate at the most upfield position (lowest ppm value), appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene protons of the propyl group and the cyclohexanone (B45756) ring protons will appear as complex multiplets in the range of approximately 1.1 to 2.4 ppm. nih.govnih.gov The proton alpha to the carbonyl group is expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the carbonyl. nih.gov For instance, research on related 2-alkylcyclohexanones shows a triplet for the terminal methyl group of the alkyl chain with a coupling constant of approximately J=6 Hz. nih.gov

Table 1: Assigned ¹H NMR Chemical Shifts for this compound nih.gov

| Assignment | Chemical Shift (ppm) |

| A | 2.38 |

| B | 2.32 |

| C | 2.27 |

| D | 2.10 |

| E | 2.02 |

| F | 1.86 |

| G | 1.76 |

| J | 1.68 |

| K | 1.63 |

| L | 1.39 |

| M | 1.30 |

| N | 1.185 |

| P (CH₃) | 0.898 |

Note: The assignments A-N correspond to the various methine and methylene protons on the cyclohexanone ring and propyl chain, which often appear as overlapping multiplets. The assignment for the terminal methyl group (P) is more definitive.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. chemicalbook.com In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying spectral interpretation. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.org

For this compound, the most deshielded carbon is the carbonyl carbon (C=O), which is expected to resonate significantly downfield, generally in the range of 200-220 ppm for ketones. The carbon atom to which the propyl group is attached (C2) will also be downfield compared to other ring carbons. The carbons of the propyl chain and the remaining cyclohexanone ring carbons will appear at higher field strengths. While specific, verified ¹³C NMR data for this compound is available through spectral databases like SpectraBase, general principles allow for the prediction of chemical shift regions. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C1) | > 200 |

| C-CH₂CH₂CH₃ (C2) | 45 - 55 |

| Ring CH₂ | 20 - 45 |

| Propyl CH₂ | 20 - 40 |

| Propyl CH₃ | 10 - 20 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. rsc.org

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. oregonstate.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons. For this compound, COSY would be used to trace the connectivity within the propyl chain and around the cyclohexanone ring, confirming which protons are neighbors. researchgate.net This is essential for distinguishing between the numerous methylene protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. acs.org An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking each proton resonance to its corresponding carbon resonance. This allows for the definitive assignment of carbon signals based on the already assigned proton signals (or vice-versa).

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching of the carbonyl group (C=O). For saturated cyclic ketones, this peak typically appears in the region of 1705-1725 cm⁻¹. For this compound specifically, this absorption has been reported at approximately 1710 cm⁻¹. nih.gov Other characteristic absorptions include those for C-H stretching from the alkane portions of the molecule (the ring and the propyl group), which are typically found in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound nih.gov

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1710 | Strong |

Mass spectrometry (MS) provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used as a molecular fingerprint. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (C₉H₁₆O), the exact molecular weight is 140.22 g/mol . The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 140. nih.gov The fragmentation of cyclic ketones is often complex. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, a prominent fragment is often observed at m/z 98. This fragment likely results from the loss of a propene molecule (C₃H₆, mass 42) via a McLafferty-type rearrangement. Other significant fragments are observed at lower m/z values, corresponding to further fragmentation of the ring and side chain.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Identity |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | 99.99% (Base Peak) | [M - C₃H₆]⁺ |

| 55 | 35.60% | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 41 | 46.60% | [C₃H₅]⁺ (Allyl cation) |

| 27 | 26.19% | [C₂H₃]⁺ |

Advanced Spectroscopic Methods (e.g., Raman, ESR)

Beyond standard NMR and IR spectroscopy, other advanced spectroscopic methods provide deeper insights into the molecular structure and electronic environment of this compound and its potential radical derivatives.

Raman Spectroscopy: This technique provides information on molecular vibrations, offering a fingerprint for molecular identification. wikipedia.org It is complementary to infrared (IR) spectroscopy. For this compound, Raman spectroscopy can be used to identify the characteristic vibrational modes of the cyclohexanone ring and the propyl substituent. The carbonyl (C=O) stretch, C-C ring vibrations, and various C-H bending and stretching modes would produce distinct signals. While specific research literature detailing the Raman spectrum of this compound is not widely published, spectral databases confirm the existence of reference spectra for this compound. chemicalbook.com The technique is particularly useful for studying chemical bonding and intramolecular bonds. wikipedia.org

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this method is highly specific for detecting species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, ESR spectroscopy would be an indispensable tool for studying its radical derivatives or for investigating reaction mechanisms involving radical intermediates. For instance, if this compound were to undergo a reaction forming a radical species, such as a cyclohexadienyl radical, ESR would be used to detect and characterize this transient species. rsc.org The technique provides data on the identity, structure, and concentration of the paramagnetic species. arxiv.org Although specific ESR studies on this compound are not common in the literature, spectral data has been recorded for the compound. chemicalbook.com

Chromatographic Analysis for Purity and Stereochemical Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its purity, and resolving its stereoisomers.

Gas Chromatography (GC) and GC-MS

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. A purity of greater than 98.0% as determined by GC is reported for commercially available samples. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrometer fragments the molecule and records the mass-to-charge ratio of these fragments, providing a definitive structural fingerprint. plos.org

Experimental GC-MS data for this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification. nih.gov The Kovats retention index, a standardized measure used in GC, has also been determined for this compound on non-polar columns, further aiding in its identification in complex mixtures. nist.govpherobase.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 98 | 99.99 |

| 41 | 46.60 |

| 55 | 35.60 |

| 27 | 26.19 |

| 39 | 23.39 |

| Stationary Phase | Kovats Index |

|---|---|

| HP-5 MS (non-polar) | 1136 |

| Semi-standard non-polar | 1134 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds. americanpharmaceuticalreview.com For this compound and its derivatives, particularly those that are less volatile or thermally sensitive, HPLC is an excellent alternative to GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach for analyzing the purity of this compound or separating it from polar impurities. The technique's high resolution and sensitivity make it a cornerstone of pharmaceutical analysis. heraldopenaccess.us

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom where the propyl group is attached to the cyclohexanone ring (C2). This means it exists as a pair of non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which measures the purity of a sample with respect to its enantiomeric composition, is crucial in many fields. heraldopenaccess.us

Chiral chromatography is the definitive method for separating enantiomers and determining the ee. nih.gov This can be accomplished using either chiral GC or chiral HPLC. uma.eslibretexts.org In these techniques, the stationary phase is itself chiral and interacts differently with each enantiomer, causing one to travel through the column faster than the other. This differential interaction leads to their separation, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess. libretexts.org While specific methods for the chiral separation of this compound are not detailed in readily available literature, the principles of chiral chromatography are broadly applicable for this purpose. uma.es

Crystallographic Studies (if applicable for solid derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound itself. tcichemicals.com

However, crystallographic studies are highly relevant for solid derivatives of this compound. The synthesis of crystalline derivatives, such as semicarbazones, oximes, or more complex condensation products, allows for their analysis by X-ray diffraction. Such an analysis would provide unambiguous proof of the derivative's molecular structure, including bond lengths, bond angles, and, crucially, its solid-state conformation and stereochemistry. For example, crystallographic studies on derivatives of other substituted cyclohexanones, like cyclofenil, have been used to understand their conformation and binding to biological receptors. nih.gov This information is invaluable for structure-activity relationship studies and for understanding reaction mechanisms. ethz.ch

Derivatives and Analogues of 2 Propylcyclohexanone

Synthesis of Functionalized 2-Propylcyclohexanone Derivatives

The functionalization of this compound can be achieved through various synthetic strategies, enabling the introduction of new chemical moieties at different positions of the molecule.

Modification of the Propyl Side Chain

Modifications to the propyl side chain of this compound can introduce new functionalities and alter the steric and electronic properties of the molecule. One common approach involves the use of organometallic reagents to achieve chain extension or branching. For instance, the reaction of a suitable precursor with an appropriate Grignard or organolithium reagent can introduce additional carbon atoms or functional groups to the side chain.

Another strategy involves the introduction of unsaturation. Dehydrogenation reactions can create double or triple bonds within the propyl group, yielding alkenyl or alkynyl derivatives. These unsaturated derivatives can then serve as handles for further functionalization, such as through addition reactions or metathesis.

Introduction of Additional Functional Groups onto the Cyclohexanone (B45756) Ring

The cyclohexanone ring offers multiple sites for the introduction of new functional groups, leading to a wide range of derivatives. Alpha-alkylation, a fundamental reaction in ketone chemistry, can be used to introduce a second alkyl group at the C2 position or an alkyl group at the C6 position. This is typically achieved by forming an enolate from this compound, followed by reaction with an alkyl halide.

Furthermore, reactions targeting the carbonyl group can yield a variety of functionalized products. For example, reduction of the ketone can produce 2-propylcyclohexanol, which exists as cis and trans isomers. mdpi.com The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. mdpi.com Moreover, the carbonyl group can be converted to an enamine or an enol ether, which can then undergo further reactions. wikipedia.org

The introduction of heteroatoms is another important modification. For instance, α-halogenation can be achieved using various halogenating agents. The resulting α-halo ketones are versatile intermediates for subsequent nucleophilic substitution reactions.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The this compound framework can be utilized as a building block for the synthesis of more complex heterocyclic compounds. mdpi.comresearchgate.net These reactions often involve the condensation of this compound or its derivatives with other molecules containing complementary functional groups. mdpi.com

For example, the reaction of this compound with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, condensation with β-dicarbonyl compounds or their equivalents can be employed to construct various six-membered heterocyclic rings. The specific type of heterocycle formed depends on the nature of the reactants and the reaction conditions employed. The synthesis of such heterocyclic compounds is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. mdpi.comchim.it

Stereoisomers and Diastereomers

The presence of a chiral center at the C2 position of this compound gives rise to the existence of stereoisomers. Furthermore, the introduction of additional substituents on the ring can lead to the formation of diastereomers.

Synthesis and Separation of Stereoisomers

This compound possesses a stereocenter at the carbon atom to which the propyl group is attached. This results in the existence of two enantiomers: (R)-2-propylcyclohexanone and (S)-2-propylcyclohexanone. The synthesis of a specific enantiomer often requires the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral precursor.

When additional stereocenters are introduced into the molecule, for example, by substitution on the cyclohexanone ring, diastereomers are formed. oregonstate.edulibretexts.org Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional laboratory techniques like crystallization, distillation, or chromatography. researchgate.net Enantiomers, on the other hand, have identical physical properties in an achiral environment and require chiral methods for their separation, such as chromatography with a chiral stationary phase or the use of a chiral resolving agent. researchgate.net

A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. libretexts.orgmasterorganicchemistry.com These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). oregonstate.edulibretexts.orgyoutube.comjackwestin.com

Conformational Analysis of Substituted Cyclohexanones

The cyclohexanone ring, like cyclohexane (B81311), is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comegyankosh.ac.in The presence of the sp2-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane. youtube.com Substituents on the ring can occupy either axial or equatorial positions.

The conformational preference of a substituent is determined by steric interactions. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. However, the conformational analysis of substituted cyclohexanones can be more complex due to the interplay of various steric and electronic effects. acs.orgresearchgate.net For instance, in 2-substituted cyclohexanones, the preference of the substituent for the axial or equatorial position is influenced by factors such as the size of the substituent and dipole-dipole interactions between the C-X bond and the C=O bond. youtube.comresearchgate.net Computational studies and NMR spectroscopy are powerful tools for investigating the conformational equilibria of substituted cyclohexanones. researchgate.netcdnsciencepub.com

Analogues with Different Ring Sizes or Alkyl Substituents

The chemical properties and reactivity of this compound can be systematically modified by altering the carbocyclic ring size or by varying the nature of the alkyl substituent at the C2 position. These structural modifications lead to analogues with distinct physicochemical properties and potential applications.

Analogues with Varying Ring Sizes

Altering the number of carbon atoms in the cycloalkanone ring from six to five (cyclopentanone) or seven (cycloheptanone) significantly impacts the molecule's conformation and reactivity. Ring strain and the relative stability of intermediates play a crucial role in the chemical behavior of these analogues.

2-Propylcyclopentanone: This analogue features a five-membered ring. Compared to the six-membered ring of cyclohexanone, cyclopentane (B165970) rings exhibit higher ring strain. This inherent strain can influence the compound's stability and reactivity in various chemical transformations. 2-Propylcyclopentanone, with the chemical formula C₈H₁₄O, is a key intermediate in certain synthetic pathways. nih.gov The synthesis of 2-alkylcyclopentanones can be affected by the substituents on the side chain. perfumerflavorist.com

2-Propylcycloheptanone: Detailed research findings on 2-propylcycloheptanone are less prevalent in publicly available literature. However, general principles suggest that the seven-membered ring of cycloheptanone (B156872) is more flexible and possesses less angle strain than cyclopentanone (B42830) but more torsional strain than cyclohexane. The synthesis of bicyclic compounds with seven-membered rings has been explored using methods like ring-closing metathesis, indicating pathways to such larger ring structures. rug.nl The properties of cycloheptanone analogues would be influenced by this conformational flexibility.

Analogues with Different Alkyl Substituents

Replacing the propyl group at the C2 position with other alkyl groups, such as ethyl, butyl, or tert-butyl, modifies the steric and electronic environment around the carbonyl group. These changes affect the compound's physical properties, such as boiling point and density, as well as its reactivity in chemical reactions.

2-Ethylcyclohexanone (B1346015): With the formula C₈H₁₄O, 2-ethylcyclohexanone is a colorless liquid with a characteristic sweet, pungent odor. biosynth.comontosight.ai It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.aichemicalbook.com Synthesis of 2-ethylcyclohexanone can be achieved through several routes, including the oxidation of 2-ethylcyclohexanol (B1581418) or the alkylation of cyclohexanone. prepchem.com It participates in typical ketone reactions, such as oxidation to 2-ethylcyclohexanoic acid and reduction to 2-ethylcyclohexanol.

2-Butylcyclohexanone isomers:

2-n-Butylcyclohexanone: This analogue (C₁₀H₁₈O) is a direct higher homologue of this compound. chemeo.com

2-sec-Butylcyclohexanone: Also known as 2-(1-methylpropyl)cyclohexanone, this compound (C₁₀H₁₈O) is noted for its woody, camphor-like, and minty odor profile. chemicalbook.comscent.vn It is used as a flavoring and fragrance agent. chemimpex.com Synthesis can be accomplished by the hydrogenation of o-sec-butyl phenol (B47542) or 2-sec-butylidene cyclohexanone. chemicalbook.com

2-tert-Butylcyclohexanone: This isomer (C₁₀H₁₈O) is a key intermediate in the production of various pharmaceuticals and specialty chemicals. ontosight.ai It is typically synthesized through the Grignard reaction of cyclohexanone with tert-butylmagnesium chloride. ontosight.ai

The study of these various analogues contributes to a deeper understanding of structure-activity relationships in substituted cycloalkanones. The ability to fine-tune properties by modifying either the ring size or the alkyl substituent allows for the targeted design of molecules for specific applications in fields ranging from materials science to pharmacology.

Physicochemical Properties of this compound Analogues

The following table summarizes key physicochemical data for this compound and its selected analogues. These properties are influenced by molecular weight, the size and branching of the alkyl chain, and the ring size of the cycloalkanone.